3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride
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Overview
Description
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused pyridine and isoquinoline ring system. It has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a pyridine derivative with an isoquinoline derivative, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable processes to ensure the compound can be produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl derivatives: These compounds also feature a fused pyridine and isoquinoline ring system and have similar chemical properties.
Uniqueness
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16ClNO |
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Molecular Weight |
237.72 g/mol |
IUPAC Name |
1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11;/h1-4,13H,5-9H2;1H |
InChI Key |
ATVRMNQQDVENIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC3=CC=CC=C3C2CC1=O.Cl |
Origin of Product |
United States |
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